molecular formula C12H12N4S B366416 5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione CAS No. 695222-35-6

5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

Cat. No.: B366416
CAS No.: 695222-35-6
M. Wt: 244.32g/mol
InChI Key: DAKIBQUGTDRBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst. This reaction is followed by treatment with manganese dioxide at room temperature in acetone to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione can undergo several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The nitrogen and sulfur atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione involves its interaction with molecular targets through its nitrogen and sulfur atoms. These interactions can lead to the modulation of biological pathways, making the compound useful in various biochemical and pharmacological studies. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-Ethyl-9H-carbazole: A similar compound with a carbazole core, used in various chemical and biological applications.

    9-Methyl-9H-fluorene: Another fluorene derivative with different substituents, used in materials science and organic synthesis.

    9H-Fluorene-2-thiol: A simpler thiol derivative of fluorene, used in similar applications but with different properties.

Uniqueness

5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione is unique due to its specific combination of nitrogen and sulfur atoms within the fluorene core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

695222-35-6

Molecular Formula

C12H12N4S

Molecular Weight

244.32g/mol

IUPAC Name

5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C12H12N4S/c1-3-16-9-5-4-7(2)6-8(9)10-11(16)13-12(17)15-14-10/h4-6H,3H2,1-2H3,(H,13,15,17)

InChI Key

DAKIBQUGTDRBTN-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)C)C3=NNC(=S)N=C31

Isomeric SMILES

CCN1C2=C(C=C(C=C2)C)C3=C1N=C(N=N3)S

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C3=NNC(=S)N=C31

solubility

4 [ug/mL]

Origin of Product

United States

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